Butyl 3-(2-oxocyclopentyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

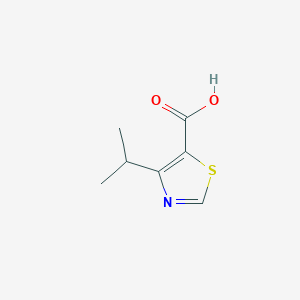

Butyl 3-(2-oxocyclopentyl)propanoate is a chemical compound with the molecular formula C12H20O3 . It has an average mass of 212.285 Da and a monoisotopic mass of 212.141251 Da . It is also known by other names such as 3-(2-Oxocyclopentyl)propanoate de butyle (French), Butyl-3-(2-oxocyclopentyl)propanoat (German), and Cyclopentanepropanoic acid, 2-oxo-, butyl ester .

Physical And Chemical Properties Analysis

This compound has a boiling point of 112-116 °C (under a pressure of 1 Torr) and a density of 1.004 g/cm3 .Scientific Research Applications

Bioproduction of Butanol

Recent advances in bioproduction of butanol from biomass have led to strategies for reducing butanol toxicity to fermenting microorganisms, improving product specificity and yield. Integrated fermentation and in situ product removal processes have notably enhanced bioreactor performance, making biological routes for butanol production, including derivatives like Butyl 3-(2-oxocyclopentyl)propanoate, more viable and efficient (Ezeji, Qureshi, & Blaschek, 2007).

Fermentative Butanol Production

The biotechnological production of butanol, leveraging the capabilities of clostridia, has seen renewed interest. Advances in omics, systems biology, metabolic engineering, and process developments have spurred on fermentative butanol production, highlighting its utility as a potential fuel or chemical precursor. These advances underscore the importance of derivatives like this compound in the context of renewable resources and chemical synthesis (Lee et al., 2008).

Oxidative C-C Bond Cleavage

Research on oxidative C-C bond cleavage of primary alcohols, including 1-butanol by polyoxometalates, reveals a mechanism that could potentially be applied to the oxidative transformation of compounds like this compound. This process, leading to the formation of smaller alcohols and aldehydes, illustrates the complex reactions derivatives of butanol can undergo, which could be harnessed for specific synthetic applications (Khenkin & Neumann, 2008).

Microbial Production of 1,3-Propanediol

The microbial conversion of glycerol to 1,3-propanediol, a precursor for various polycondensates, provides insights into the microbial pathways that could potentially be adapted for the synthesis or modification of compounds like this compound. This area of research is expanding as the demand for "green" polyesters and other bio-based chemicals grows, suggesting a potential application in producing or modifying similar compounds through biotechnological means (Biebl et al., 1999).

properties

IUPAC Name |

butyl 3-(2-oxocyclopentyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZZOGLFHYDUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

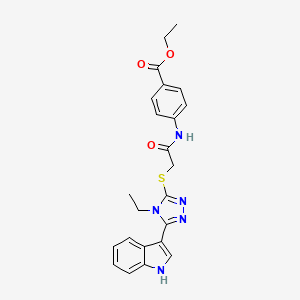

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)

![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)

![(3,3-Difluorocyclobutyl)-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2917668.png)

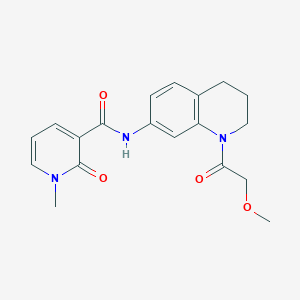

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)